tert-Butyl 3-(4-fluorobenzoyl)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(4-fluorobenzoyl)azetidine-1-carboxylate: is a chemical compound that belongs to the class of azetidines
Preparation Methods
The synthesis of tert-Butyl 3-(4-fluorobenzoyl)azetidine-1-carboxylate involves several steps. One common method includes the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach is the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Industrial production methods often involve the use of microwave irradiation and solid support to enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
tert-Butyl 3-(4-fluorobenzoyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, leading to the formation of new azetidine derivatives.
Scientific Research Applications
tert-Butyl 3-(4-fluorobenzoyl)azetidine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl 3-(4-fluorobenzoyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
tert-Butyl 3-(4-fluorobenzoyl)azetidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3-(fluoromethyl)azetidine-1-carboxylate: This compound has a similar azetidine core but differs in the substituent groups attached to the ring.
tert-Butyl 3-oxoazetidine-1-carboxylate: Another azetidine derivative with different functional groups, leading to distinct chemical properties and applications.
tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate: This compound contains a piperazine ring, which imparts unique biological activities.
Properties
IUPAC Name |
tert-butyl 3-(4-fluorobenzoyl)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO3/c1-15(2,3)20-14(19)17-8-11(9-17)13(18)10-4-6-12(16)7-5-10/h4-7,11H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSIAXKWITCIWHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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